molecular formula C16H19FN4O B2757023 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine CAS No. 1387592-33-7

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

Cat. No.: B2757023
CAS No.: 1387592-33-7
M. Wt: 302.353
InChI Key: BZIAOVANDACNAW-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorophenylmethyl group and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-[(4-fluorophenyl)methyl]piperazine. This can be achieved by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.

  • Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be done by reacting the piperazine intermediate with 4-methoxypyrimidine-2-carbaldehyde under acidic or basic conditions to facilitate the cyclization process.

  • Final Product Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety would be implemented, including the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

  • Reduction: : Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group or other reduced forms.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild heating conditions.

Major Products

    Oxidation: Products include 4-methoxypyrimidine-2-carboxylic acid.

    Reduction: Products include 2-{4-[(4-phenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine.

    Substitution: Products include various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can facilitate hydrogen bonding or ionic interactions. The methoxypyrimidine moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)methyl]piperazine: Lacks the methoxypyrimidine moiety, making it less versatile in biological applications.

    2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and binding properties.

    2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine: Contains a methyl group instead of fluorine, potentially affecting its pharmacokinetic properties.

Uniqueness

The presence of the fluorine atom in 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development. The combination of the piperazine ring and methoxypyrimidine moiety provides a versatile scaffold for further chemical modifications and optimization.

This detailed overview highlights the significance of this compound in various scientific and industrial fields, showcasing its potential and versatility

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIAOVANDACNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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